1-chlorodibenzo[b,f]thiepin-10(11H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClOS |
|---|---|
Molecular Weight |
260.7g/mol |
IUPAC Name |
4-chloro-5H-benzo[b][1]benzothiepin-6-one |
InChI |
InChI=1S/C14H9ClOS/c15-11-5-3-7-14-10(11)8-12(16)9-4-1-2-6-13(9)17-14/h1-7H,8H2 |
InChI Key |
PRBUKANOZQKNQC-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C2Cl)SC3=CC=CC=C3C1=O |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)SC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chlorodibenzo B,f Thiepin 10 11h One and Analogues
Strategies for Constructing the Dibenzo[b,f]thiepin-10(11H)-one Core
The formation of the dibenzo[b,f]thiepin-10(11H)-one skeleton is typically achieved through intramolecular reactions that form the crucial C-C or C-S bonds necessary to close the seven-membered ring.
Intramolecular cyclization is a dominant strategy, wherein a suitably functionalized acyclic precursor undergoes ring closure to form the desired tricyclic system.
A classic and widely used method for forming the dibenzo[b,f]thiepin-10(11H)-one core is the intramolecular Friedel-Crafts acylation. mdpi.comrsc.orgnih.gov This reaction involves the cyclization of a carboxylic acid or its derivative, such as an acid chloride, onto an aromatic ring under the influence of a strong acid catalyst. The typical precursor for this approach is a 2-(phenylthio)phenylacetic acid derivative.
The mechanism involves the protonation of the carboxylic acid by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to form an acylium ion. This highly electrophilic intermediate is then attacked by the adjacent phenyl ring in an electrophilic aromatic substitution reaction, leading to the formation of the new carbon-carbon bond and subsequent ring closure. mdpi.com A final deprotonation step re-aromatizes the ring and yields the target ketone.
The reaction conditions for these cyclizations are often harsh, requiring high temperatures and strong acids, but they are effective for a range of substrates.
Table 1: Examples of Friedel-Crafts Acylation for Dibenzo[b,f]thiepinone Synthesis
| Precursor | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-(Phenylthio)phenylacetic acid | Polyphosphoric Acid (PPA) | Heat | Dibenzo[b,f]thiepin-10(11H)-one | Moderate to High |
Denitrocyclization offers an alternative pathway where a nitro group acts as a leaving group in an intramolecular nucleophilic aromatic substitution reaction. This method is particularly useful for constructing related heterocyclic systems like dibenzo[b,f] nih.govresearchgate.netthiazepin-11(10H)-ones. researchgate.net The strategy involves a precursor containing a nitro-activated aromatic ring.
A typical precursor is a 2-((2-nitrophenyl)thio)benzoic acid derivative. bldpharm.compharmaffiliates.comsmolecule.com The synthesis begins with the coupling of thiosalicylic acid and a nitro-activated aryl halide, such as 1-chloro-2-nitrobenzene. The resulting diaryl sulfide is then subjected to reduction of the nitro group, commonly using catalysts like palladium on carbon with hydrogen gas or reducing agents like iron in acidic media, to form an amino group. sphinxsai.comgoogle.com This amino intermediate can then undergo spontaneous or acid-catalyzed cyclization via condensation between the amine and the carboxylic acid to form the seven-membered ring. google.com
In some variations, the cyclization proceeds via the displacement of a nitro group on a dinitro-substituted ring by an amide nucleophile, a process that can be promoted by various bases. researchgate.net
Table 2: Key Steps in a Denitrocyclization-related Pathway
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Sulfide Formation | Dithiosalicylic acid, 1-Chloro-2-nitrobenzene | Base (e.g., NaOH) | 2-((2-Nitrophenyl)thio)benzoic acid |
| 2. Nitro Reduction | 2-((2-Nitrophenyl)thio)benzoic acid | H₂, Pd/C or Fe/NH₄Cl | 2-((2-Aminophenyl)thio)benzoic acid |
Syntheses starting from thiophenol precursors are fundamental to building the diaryl sulfide backbone required for cyclization. nih.gov The initial step is often an Ullmann condensation or a similar nucleophilic aromatic substitution, where a thiophenol derivative displaces a halide on an aromatic ring, typically activated by an electron-withdrawing group like a nitro group. wikipedia.orgresearchgate.netorganic-chemistry.orgmdpi.comnih.gov
For instance, reacting thiophenol with 1-chloro-2-nitrobenzene in the presence of a base yields (2-nitrophenyl)(phenyl)sulfane. sphinxsai.com This intermediate can then be elaborated as described in the denitrocyclization pathway.
An elegant variation in this category is the Smiles rearrangement. nih.govwikipedia.orgmanchester.ac.ukresearchgate.netresearchgate.net This is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. In the context of thiepinone-related structures, a precursor can be designed where a nucleophilic group (like an amide) displaces an aryl sulfide from an activated ring, leading to the formation of the heterocyclic core in a single, powerful step. nih.gov
Modern synthetic chemistry often employs metal catalysts to achieve transformations that are difficult under classical conditions. Palladium-based catalysts are particularly prominent in forming C-C and C-heteroatom bonds.
Palladium catalysts are highly effective for intramolecular C-S bond formation, which can be a key step in constructing the thiepinone ring. nih.gov Strategies such as the Buchwald-Hartwig amination, adapted for C-S coupling, can be employed. nih.gov In such a reaction, an aryl halide and a thiol on the same molecule can be coupled intramolecularly with a palladium catalyst and a suitable ligand to form the diaryl sulfide linkage and thus the seven-membered ring.
Another advanced approach involves palladium-catalyzed intramolecular C-H/C-H coupling. researchgate.net This method allows for the direct formation of a bond between two aromatic C-H positions, offering a highly atom-economical route to the fused ring system from a diaryl sulfide precursor. While more commonly applied to the synthesis of other fused systems like benzofurans, the principles are applicable to the dibenzo[b,f]thiepinone core. researchgate.net These reactions typically require a palladium catalyst and an oxidant to facilitate the C-H activation steps.
Table 3: Overview of Palladium-Catalyzed Approaches
| Reaction Type | Precursor Example | Catalyst System | Key Bond Formed |
|---|---|---|---|
| Intramolecular C-S Coupling | 2-Bromo-N-(2-mercaptophenyl)benzamide | Pd(OAc)₂, Ligand (e.g., Xantphos) | Aryl C-S |
Metal-Catalyzed Ring-Closure Reactions
Ullmann-Type Coupling Reactions
The Ullmann condensation is a well-established, copper-catalyzed reaction used to form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgmdpi.com In the synthesis of dibenzo[b,f]thiepin (B8686691) and its analogues, intramolecular Ullmann-type reactions can be a key step for forming the central seven-membered ring. This typically involves the cyclization of a precursor molecule containing two aryl groups linked by a flexible chain.
While direct synthesis of 1-chlorodibenzo[b,f]thiepin-10(11H)-one via an Ullmann coupling is not extensively detailed in the provided literature, the synthesis of analogous structures, such as dibenzo[b,f]oxepines, utilizes this method. mdpi.com The general strategy involves the copper-catalyzed intramolecular coupling of a suitably substituted diaryl ether or thioether. For the synthesis of the dibenzothiepinone core, a precursor such as an ortho-halophenyl-phenoxyphenylacetic acid or a related thioether derivative would be required. The harsh conditions often associated with classic Ullmann reactions, such as high temperatures, have been mitigated in modern protocols through the use of specialized ligands and catalyst systems, allowing for better functional group tolerance. nih.govresearchgate.net
The reaction mechanism is believed to proceed through the formation of an organocopper intermediate, followed by oxidative addition and reductive elimination to form the new bond. organic-chemistry.org The efficiency and yield of the cyclization can be influenced by the nature of the substituents on the aromatic rings, the choice of copper catalyst and ligands, the base, and the solvent.
Alternative Cyclization Techniques
Beyond the Ullmann coupling, other cyclization methods are employed to construct the dibenzothiepinone skeleton.
The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl groups to form an alkene. wikipedia.org An intramolecular McMurry coupling is particularly useful for the synthesis of cyclic and macrocyclic compounds, including the dibenzo[b,f]thiepin ring system. acs.org This approach has been successfully applied to synthesize the parent dibenzo[b,f]thiepin and its derivatives from dialdehyde precursors. nih.govki.se
The typical procedure involves the treatment of a bis(aryl) sulfide dialdehyde with a low-valent titanium reagent, which is commonly generated in situ from titanium(IV) chloride and a reducing agent like zinc powder. nih.gov The reaction proceeds via a pinacol-like coupling mechanism, followed by deoxygenation of the intermediate titanium pinacolate to yield the alkene. wikipedia.org For the synthesis of dibenzo[b,f]thiepin-10(11H)-one analogues, this method is used to create the unsaturated seven-membered ring of dibenzo[b,f]thiepin itself, which can then be further functionalized.
A notable synthetic strategy involves the ortho-metalation of aromatic aldehyde acetals, reaction with a sulfur source to form a bis(aryl) sulfide, deacetalization to reveal the dialdehyde, and a final intramolecular McMurry coupling to form the thiepin ring. acs.org
| Precursor | Reagents | Solvent | Product | Yield |
|---|---|---|---|---|
| 2,2'-Thiodibenzaldehyde | TiCl₄, Zn | THF | Dibenzo[b,f]thiepin | 55% |
| 4,4'-Dimethoxy-2,2'-thiodibenzaldehyde | TiCl₄, Zn | THF | 2,8-Dimethoxydibenzo[b,f]thiepin | 53% |
Regioselective Chlorination Strategies
Introducing a chlorine atom at a specific position on the dibenzo[b,f]thiepin-10(11H)-one scaffold requires carefully controlled chlorination methods to achieve the desired regioselectivity.
Direct Halogenation Methods
N-Chlorosuccinimide (NCS) is a versatile and widely used reagent for the electrophilic chlorination of aromatic compounds and the α-chlorination of ketones. organic-chemistry.orgpitt.edu It is considered a milder and safer alternative to gaseous chlorine. isca.me The chlorination of aromatic rings with NCS can be facilitated by an acid catalyst. organic-chemistry.org
The regioselectivity of chlorination on the dibenzo[b,f]thiepin-10(11H)-one ring system with NCS would be influenced by the activating and deactivating effects of the thioether linkage and the carbonyl group. The reaction conditions, such as solvent and catalyst, are crucial for controlling the outcome. In some cases, direct chlorination of complex heterocyclic systems with NCS can lead to mixtures of polychlorinated products, making purification challenging. nih.gov For instance, the reaction of certain indole derivatives with NCS in the presence of a palladium catalyst resulted in undesired electrophilic addition rather than the targeted C-H chlorination, highlighting the sensitivity of the substrate and the importance of reaction optimization. rsc.org
| Substrate Type | Chlorinating Agent | Catalyst/Medium | Typical Conditions |
|---|---|---|---|
| Activated Arenes | N-Chlorosuccinimide (NCS) | Aqueous HCl | Room Temperature, 1.5-3.0 h |
| Deactivated Arenes | N-Chlorosuccinimide (NCS) | Trifluoromethanesulfonic acid or BF₃-H₂O | Varies |
Chlorine gas (Cl₂) is a fundamental and powerful chlorinating agent. However, its high reactivity can lead to a lack of selectivity and the formation of multiple chlorinated byproducts. Its use also presents significant handling hazards due to its toxicity and corrosiveness. isca.me The chlorination of ketones with reagents like phosphorus pentachloride, which can be generated from chlorine, often yields a mixture of products. google.com
For the regioselective chlorination of a complex molecule like dibenzo[b,f]thiepin-10(11H)-one, the use of chlorine gas would likely require a catalyst, such as a Lewis acid (e.g., FeCl₃ or AlCl₃), to promote electrophilic aromatic substitution. The conditions would need to be carefully controlled (e.g., low temperature, specific solvent) to favor the formation of the desired monochlorinated isomer. Given the challenges in controlling its reactivity, alternative reagents like sulfuryl chloride (SO₂Cl₂) are often preferred for the selective chlorination of aromatic ketones. acs.org
Halogenation of Precursors
The activation of carboxylic acid precursors is a critical step in the synthesis of various dibenzo[b,f]thiepin derivatives. Thionyl chloride (SOCl₂) is frequently employed for this purpose, converting carboxylic acids into more reactive acid chlorides. This transformation is fundamental for subsequent reactions, such as amide bond formation, to build more complex molecules. For instance, in the synthesis of hybrids containing a dibenzo[b,f]oxepine backbone, which is structurally related to the thiepine (B12651377) series, azo compounds bearing a carboxyl group are first converted into their corresponding acid chlorides using thionyl chloride nih.gov. This activation enables their reaction with amine derivatives to form the final amide products nih.gov. This method of creating a highly reactive intermediate is a common and effective strategy for elaborating the core structure of dibenzo-fused heteropines.
Functional Group Interconversions and Derivatization
Introduction of Carbonyl Functionality
The ketone group at the C-10 position is a defining feature of the this compound scaffold. The introduction of this carbonyl functionality is typically achieved through an intramolecular cyclization reaction. A common strategy involves the Friedel-Crafts acylation of a diaryl sulfide precursor.
One patented process details a method starting with the reaction of a halogen-substituted phenyl derivative, such as 2-bromobenzoic acid, with a disulfide derivative in the presence of a copper(II) oxide catalyst google.com. This step forms a key diaryl sulfide intermediate. Subsequent acid-catalyzed cyclization of this intermediate, for example using polyphosphoric acid, leads to the formation of the seven-membered thiepin ring and introduces the carbonyl group at the C-10 position, yielding the dibenzo[b,f]thiepin-10-one core structure google.com.
Table 1: Key Steps in Dibenzo[b,f]thiepin-10-one Synthesis
| Step | Reactants | Catalyst/Reagent | Product | Purpose |
| 1 | 2-bromobenzoic acid, bis(3,5-dimethoxyphenyl)disulfide | Copper(II) oxide | Diaryl sulfide derivative | Formation of the key sulfide intermediate google.com |
| 2 | Diaryl sulfide derivative | Polyphosphoric acid (PPA) | 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one | Intramolecular cyclization to form the tricyclic ketone google.com |
Manipulation of Substituents for Structural Diversity
Structural diversity in the dibenzo[b,f]thiepin class is achieved by manipulating substituents on the aromatic rings or at the C-5 position of the central thiepin ring. For the analogous dibenzo[b,f]azepine systems, functionalization is commonly performed by reacting carbamoyl chloride derivatives with various nucleophiles. For example, 5H-dibenzo[b,f]azepine-5-carbonyl chloride can be reacted with amines like 1-phenylpiperazine or pyrrolidine to introduce new substituents at the nitrogen atom lew.ro. This strategy of activating the core structure and then coupling it with diverse building blocks is a powerful tool for creating libraries of related compounds.
Furthermore, the tricyclic core itself can be modified. The carbonyl group of dibenzo[b,f]thiepin-10(11H)-one can be reduced to a hydroxyl group, which can then be eliminated via dehydration to introduce a double bond, leading to further structural variations researchgate.net. These functional group interconversions allow for the synthesis of a wide range of analogues from a common intermediate.
Optimization of Reaction Conditions and Process Development
Microwave-Assisted Synthesis
The use of microwave irradiation has emerged as a powerful technique to optimize the synthesis of heterocyclic compounds, including dibenzo[b,f]thiepine derivatives and their analogues researchgate.net. Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.
In the synthesis of various heterocyclic systems, such as thiazole (B1198619) and chromene derivatives, microwave irradiation has been shown to shorten reaction times from several hours to mere minutes mdpi.commdpi.com. For example, the preparation of certain thiazole derivatives required 4–8 minutes under microwave conditions, a significant improvement over conventional methods mdpi.com. Similarly, the synthesis of novel 2H-chromene derivatives was accomplished in 8–10 minutes with microwave assistance, compared to 4–7 hours of conventional refluxing mdpi.com. While only one example of a microwave-assisted synthesis of a dibenzo[b,f]thiepine has been noted in the literature, the success of this technique in related heterocyclic syntheses suggests its high potential for optimizing the production of this compound and its analogues researchgate.net.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Heterocycle Class | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Thiazolyl-pyridazinediones | Not specified | 4-8 minutes | High/efficient yields reported | mdpi.com |
| 2H-Chromene Derivatives | 4-7 hours | 8-10 minutes | Often higher yields | mdpi.com |
| Diazepin-1-one Derivatives | Not specified | Not specified | Good yields reported | researchgate.net |
Solvent and Base Screening for Enhanced Yields
The formation of the diaryl sulfide intermediate, a key precursor to the tricyclic dibenzothiepinone system, is frequently accomplished via an Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction traditionally requires harsh conditions, including high temperatures and polar aprotic solvents. wikipedia.orgnih.gov However, advancements in catalyst systems and a deeper understanding of reaction mechanisms have led to the development of milder and more efficient protocols.
The choice of solvent is critical, with high-boiling polar solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) being commonly employed to facilitate the reaction at elevated temperatures, often exceeding 200°C. wikipedia.orggoogle.com The selection of the base is equally important. In many Ullmann-type reactions, a base is necessary to convert an arylthiol into the more nucleophilic aryl thiolate, thereby promoting the coupling with an aryl halide. google.com Common bases include potassium hydroxide (KOH) and cesium carbonate (Cs₂CO₃). mdpi.com
Modern approaches have introduced ligand-supported soluble copper catalysts that enable the reaction to proceed under milder conditions. wikipedia.org For instance, a palladium-free protocol for the cross-coupling of aryl iodides and thiols utilizes a catalytic system of copper(I) iodide (CuI) with neocuproine as a ligand. researchgate.net This system, employing sodium tert-butoxide (NaOt-Bu) as the base in toluene at 110°C, allows for the synthesis of a variety of aryl sulfides in excellent yields. researchgate.net Interestingly, some processes for producing dibenzo[b,f]thiepine derivatives have been developed where bases are not essential for the reaction to proceed. google.com
Table 1: Comparison of Reaction Conditions for Ullmann-type C-S Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
|---|---|---|---|---|
| Copper Powder | KOH | Nitrobenzene, DMF | > 210 | Traditional, harsh conditions wikipedia.org |
| Copper(II) Oxide | Not essential | N-methyl-2-pyrrolidone | 200 | Used for coupling a disulfide with 2-bromobenzoic acid google.com |
| CuI / Neocuproine (10 mol %) | NaOt-Bu | Toluene | 110 | Mild, palladium-free protocol researchgate.net |
| Cu-NPs | Cs₂CO₃ | DMF | 120 | Nanoparticle catalysis for O-arylation, applicable to C-S coupling mdpi.com |
Regioselectivity Control in Multicomponent Systems
When synthesizing substituted analogues of dibenzo[b,f]thiepin-10(11H)-one from unsymmetrical precursors, controlling the regioselectivity of the cyclization is paramount to avoid the formation of undesired isomers. One powerful strategy to achieve absolute regiocontrol is to employ an intramolecular rearrangement reaction where the key bonds are formed in a predetermined manner. The Smiles rearrangement is a classic example of such a reaction. nih.gov
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that occurs at the ipso-position of an activated aromatic ring. nih.govnih.gov In the context of synthesizing a specific regioisomer like this compound, the synthetic pathway can be designed to include a Smiles rearrangement step. This ensures that the chloro-substituted ring and the carboxyl-bearing ring are correctly positioned relative to the bridging sulfur atom before the final cyclization.
The reaction proceeds through the formation of a spirocyclic Meisenheimer-type intermediate, followed by the cleavage of the original carbon-heteroatom bond to yield the rearranged product. youtube.com Because the reaction is intramolecular and proceeds via a defined transition state, it offers a high degree of regiochemical control that is often difficult to achieve in intermolecular multicomponent reactions. manchester.ac.uk While the classic Smiles rearrangement requires an electronically activated aromatic ring, radical versions of the rearrangement have been developed that can proceed without this requirement, broadening the scope of this regioselective transformation. nih.govnih.gov By incorporating this rearrangement into the synthetic sequence, the formation of the correct diaryl sulfide precursor for this compound is ensured, thus preventing the formation of its other potential regioisomers.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromobenzoic acid |
| Cesium carbonate |
| Copper(I) iodide |
| Copper(II) oxide |
| Dimethyl sulfoxide (DMSO) |
| Dimethylformamide (DMF) |
| N-methyl-2-pyrrolidone (NMP) |
| Neocuproine |
| Nitrobenzene |
| Phenanthroline |
| Potassium hydroxide |
| Sodium tert-butoxide |
Chemical Reactivity and Transformation Mechanisms of Dibenzo B,f Thiepin 10 11h One Systems
Redox Chemistry
The redox chemistry of dibenzo[b,f]thiepin-10(11H)-one systems is characterized by reactions at the carbonyl function and the sulfur heteroatom. These transformations are crucial for the synthesis of derivatives with modified electronic and steric properties.
Reductive Transformations of the Carbonyl Group
The carbonyl group at the 10-position is a primary site for reductive transformations, leading to the corresponding secondary alcohol, which can serve as a precursor for further functionalization.
The reduction of the ketone in dibenzo[b,f]thiepin-10(11H)-one systems to the corresponding 10-hydroxy derivative is commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently employed reagent for this transformation due to its mild nature and high selectivity for carbonyl groups.
In a typical procedure, a substituted 10,11-dihydro-dibenzo[b,f]thiepin-10-one is dissolved in a suitable solvent, such as dioxane or a mixture of dimethylformamide and ethanol, and treated with sodium borohydride. rsc.orgtcichemicals.com The reaction proceeds to give the corresponding 10,11-dihydro-dibenzo[b,f]thiepin-10-ol in good yield. For instance, the reduction of 10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-one with sodium borohydride in aqueous dioxane yields the corresponding alcohol. rsc.org Similarly, 3-bromo-10,11-dihydro-11-oxodibenzo[b,f]thiepin has been successfully reduced to the alcohol with sodium borohydride in a mixture of DMF and ethanol. tcichemicals.com
Catalytic hydrogenation is another potential method for the reduction of the carbonyl group, although it may also affect other reducible functionalities within the molecule depending on the catalyst and reaction conditions chosen.
Table 1: Examples of Hydride Reduction of Dibenzo[b,f]thiepin-10-one Derivatives
| Starting Material | Reducing Agent | Solvent | Product | Reference |
| 10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-one | Sodium Borohydride | Dioxane/Water | 10,11-dihydro-2-methyl-dibenzo[b,f]thiepin-10-ol | rsc.org |
| 3-bromo-10,11-dihydro-11-oxodibenzo[b,f]thiepin | Sodium Borohydride | DMF/Ethanol | 3-bromo-10,11-dihydro-11-hydroxydibenzo[b,f]thiepin | tcichemicals.com |
Oxidation of the Sulfur Atom to Sulfones and Sulfoxides
Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). nih.govpharmaffiliates.com The reaction with one equivalent of the oxidizing agent typically yields the sulfoxide, while the use of excess oxidant leads to the formation of the sulfone. The oxidation of dibenzothiophene, a related sulfur-containing aromatic compound, to the corresponding sulfone has been demonstrated using hydrogen peroxide in the presence of a catalyst. mdpi.com
The oxidation of sulfides to sulfoxides and sulfones is a general and reliable transformation in organic chemistry. nih.gov For instance, m-CPBA is widely used for the epoxidation of alkenes and the Baeyer-Villiger oxidation, as well as the oxidation of sulfides. pharmaffiliates.comevitachem.com
Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation
| Oxidizing Agent | Product (1 equivalent) | Product (Excess) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide | Sulfone |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Sulfone |
Electrochemical Reduction Mechanisms
The electrochemical reduction of dibenzo[b,f]thiepin-10(11H)-one systems provides insights into their electronic structure and reactivity. The process typically involves the transfer of one or more electrons to the molecule, leading to the formation of reactive intermediates.
A key event in the reduction of some sulfur-containing heterocyclic compounds is the cleavage of the carbon-sulfur (C-S) bond. researchgate.net In the context of dibenzo[b,f]thiepin (B8686691) systems, electrochemical reduction can induce the cleavage of one of the C-S bonds in the seven-membered ring. This fragmentation is often preceded by the formation of a radical anion intermediate. researchgate.net The stability of this intermediate and the propensity for C-S bond cleavage can be influenced by the substitution pattern on the aromatic rings and the oxidation state of the sulfur atom. For related dibenz[b,e]-thiepinone-5,5 dioxides, theoretical studies have shown that the cleavage of the sulfur-containing ring is a main feature of the reduction mechanism. researchgate.net The cleavage of C(sp³)–S bonds in thioethers can also be achieved through electrochemical methods. rsc.org
The initial step in the electrochemical reduction of many aromatic ketones and thioketones is the reversible one-electron transfer to form an anion radical. researchgate.netrsc.org In the case of dibenzo[b,f]thiepin-10(11H)-one, the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) would generate the corresponding anion radical. The stability and subsequent fate of this radical anion are dependent on the experimental conditions, such as the solvent and the presence of proton donors. The formation of radical anions can be studied using techniques like cyclic voltammetry. researchgate.netuchile.cl For some related systems, these anion radicals are stable enough to be characterized by spectroscopic methods. researchgate.net However, in other cases, the anion radical can be a transient species that rapidly undergoes further reactions, such as C-S bond cleavage or dimerization. researchgate.netresearchgate.net
Nucleophilic and Electrophilic Reactions
The dibenzo[b,f]thiepin-10(11H)-one scaffold is susceptible to both nucleophilic and electrophilic attack at several positions. The carbonyl group is a primary site for nucleophilic addition, while the aromatic rings can undergo both electrophilic and, particularly in chloro-substituted analogues, nucleophilic substitution.
The carbonyl group at the C10 position is an electrophilic center and participates in a variety of nucleophilic addition reactions.
Reduction: A common transformation is the reduction of the carbonyl group. Depending on the reducing agent used, the ketone can be converted to the corresponding secondary alcohol, 1-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol. This transformation is a key step in the synthesis of various biologically active molecules derived from this scaffold. For instance, the reduction of related dibenzo[b,f]azepin-10-one systems to their corresponding alcohols is a documented synthetic route. nih.gov
Alkylation: While direct alkylation at the carbonyl carbon is challenging, the adjacent C11 methylene (B1212753) protons are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles. Interestingly, for the parent dibenzo[b,f]thiepin-10(11H)-one, alkylation reactions have been shown to result in O-alkylation products, indicating that the enolate oxygen is a potent nucleophilic site. researchgate.net This suggests a pathway to synthesize enol ether derivatives from the thiepinone system.
Conversion to Chloro-derivatives: The ketone can be converted into other functional groups. For example, in the closely related dibenzo[b,f] researchgate.netsphinxsai.comthiazepine-11-one system, the carbonyl group is converted to an 11-chloro substituent using a Vilsmeier reagent, which is generated from reagents like di-(trichloromethyl)carbonate and DMF. This creates a reactive site for subsequent nucleophilic substitution reactions.
The two benzene (B151609) rings of the dibenzo[b,f]thiepinone core can undergo substitution reactions, with the regioselectivity influenced by the existing substituents.
Electrophilic Aromatic Substitution: The aromatic rings are generally activated towards electrophilic substitution. However, the carbonyl group is deactivating, while the thioether linkage is activating. For 1-chlorodibenzo[b,f]thiepin-10(11H)-one, the interplay between the activating thioether and the deactivating chloro and carbonyl groups will direct incoming electrophiles. Further functionalization through reactions like nitration, halogenation, or Friedel-Crafts acylation is possible, allowing for the synthesis of a wide array of derivatives. sphinxsai.com
Nucleophilic Aromatic Substitution (SNAr): The presence of a chlorine atom on the aromatic ring, coupled with the electron-withdrawing effect of the ketone, makes the system susceptible to nucleophilic aromatic substitution. sphinxsai.com A suitable nucleophile can displace the chloride ion, particularly if the chlorine is located at a position activated by the carbonyl group. This reaction is a powerful tool for introducing new functional groups onto the aromatic scaffold.
Photochemical Transformations of Thiepinone Derivatives
The study of photochemical transformations of dibenzo[b,f]thiepinone derivatives is an area with limited specific research in publicly available literature. However, related heterocyclic systems offer insights into potential photoreactivity. Dibenzo[b,f]oxepine derivatives, which are structurally analogous, have been investigated for their potential use in photopharmacology as photochromic molecular switches. mdpi.com This involves designing molecules that can isomerize upon exposure to light, leading to a change in their biological activity. mdpi.com
Furthermore, photocyclization reactions are known for other thiophene-containing polyaromatic systems. For instance, 1,2-di(2-benzo[b]thienyl)ethene undergoes photocyclization to form a mdpi.comheterohelicene. While this is a different reaction class, it underscores the potential for the thiophene (B33073) and benzene rings within the dibenzo[b,f]thiepinone structure to participate in photochemical reactions, potentially leading to novel rearranged or cyclized products upon UV irradiation.
Ring-Opening and Ring-Contraction Mechanisms
The central seven-membered thiepin ring possesses inherent strain and can undergo ring-opening or ring-contraction reactions under specific conditions, leading to diverse molecular architectures.
The stability of the dibenzo[b,f]thiepinone ring system is substantial, but cleavage can be induced. Research on the related dibenzo[c,e]oxepine-5(7H)-thione has shown that it can undergo cationic ring-opening polymerization to form polythioesters. chemrxiv.org Subsequent thermal or nucleophile-initiated depolymerization regenerates a seven-membered thiolactone ring. chemrxiv.org This suggests that under certain catalytic or thermal conditions, the C-S or C-C bonds within the seven-membered ring of dibenzo[b,f]thiepin-10(11H)-one could be cleaved. Additionally, acid-catalyzed ring contraction has been observed in the related dibenzothiepin-10,11-dione system, hinting at the possibility of skeletal rearrangements in the thiepinone core under acidic conditions. acs.org
A significant and well-documented area of reactivity for dibenzo[b,f]thiepin-10(11H)-one systems is their use as synthons for the construction of more complex, fused heterocyclic systems, particularly dibenzo[e,h]azulenes. researchgate.net This strategy typically involves a two-step process:
Oxidation: The methylene group at C11, adjacent to the carbonyl, is first oxidized to create a 1,2-diketone, dibenzo[b,f]thiepin-10,11-dione. This reactive intermediate is the key to further cyclizations.
Cyclocondensation: The resulting diketone readily undergoes cyclocondensation reactions with various binucleophiles to form a new, fused five-membered ring. researchgate.net
A prominent example is the Hinsberg cyclization , where the diketone reacts with reagents like 2,2'-dimethyl thiodiglycolate to form a fused thiophene ring. researchgate.net This approach has been successfully applied to the parent dibenzo[b,f]thiepin-10-one and its 2-chloro derivative. researchgate.net
The versatility of the 1,2-diketone intermediate allows for the synthesis of a variety of fused heterocycles, as detailed in the table below.
Table 1: Synthesis of Fused Dibenzo[e,h]azulene Systems from Dibenzo[b,f]thiepin-10,11-dione
| Fused Ring System | Binucleophile Reagent | Resulting Heterocycle |
|---|---|---|
| Thiophene | 2,2'-Dimethyl thiodiglycolate | Dithia-dibenzo[e,h]azulene |
| Pyrrole | Ammonium (B1175870) acetate (B1210297) in acetic acid | Aza-dibenzo[e,h]azulene |
| Imidazole | Aldehyde, Ammonium acetate | Diaza-dibenzo[e,h]azulene |
| Furan | (Not specified) | Oxa-dibenzo[e,h]azulene |
| Oxazole | (Not specified) | Oxaza-dibenzo[e,h]azulene |
| Thiazole (B1198619) | (Not specified) | Thiaza-dibenzo[e,h]azulene |
This table summarizes the potential fused ring systems that can be synthesized from the dibenzo[b,f]thiepin-10,11-dione intermediate as described in review literature. researchgate.net
This synthetic strategy highlights the utility of the dibenzo[b,f]thiepinone core as a building block for creating complex, polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.
Catalytic Reactivity
The catalytic transformations of dibenzo[b,f]thiepin-10(11H)-one and its derivatives are of interest due to the prevalence of this core structure in medicinally relevant compounds. evitachem.com The introduction of a chlorine atom, as in this compound, is expected to modulate the electronic properties and reactivity of the molecule, potentially influencing the outcomes of catalytic reactions.
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of mediating a wide array of chemical transformations. chimicatechnoacta.ru Their utility stems from their ability to act as potent nucleophiles and to generate key intermediates such as the Breslow intermediate in benzoin-type reactions. chimicatechnoacta.rubeilstein-journals.org
While no specific studies on the NHC-catalyzed reactions of this compound have been reported, the general principles of NHC catalysis can be applied to predict potential reactivity. The carbonyl group at the 10-position of the dibenzo[b,f]thiepinone core could potentially undergo NHC-catalyzed reactions. For instance, in a reaction analogous to the benzoin (B196080) condensation, the ketone could act as an electrophile. chimicatechnoacta.rubeilstein-journals.org
Furthermore, NHCs have been utilized in the synthesis of sulfur-containing heterocycles. For example, NHC-catalyzed reactions involving α-bromoenals and dithioesters have been developed to afford thiochromene derivatives. researchgate.net This suggests that the thiepin ring in this compound might participate in or influence NHC-catalyzed transformations, although specific examples are lacking. The electronic nature of NHCs, possessing both σ-basicity and π-acidity, allows them to stabilize various intermediates, making them powerful tools in catalysis. nih.gov
Table 1: Potential NHC-Catalyzed Reactions on the Dibenzo[b,f]thiepin-10(11H)-one Scaffold
| Reaction Type | Potential Substrate Moiety | Expected Product Type | Catalyst |
| Benzoin-type Addition | Ketone at C-10 | α-Hydroxy ketone derivative | Chiral or achiral NHC |
| Stetter Reaction | Ketone at C-10 | 1,4-Dicarbonyl compound | NHC |
| Annulation Reactions | Thiepin ring system | Fused heterocyclic systems | NHC |
This table is predictive and based on the known reactivity of NHCs with similar functional groups, as direct experimental data for this compound is not available.
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide variety of chemical bonds. nih.govrsc.org Cross-coupling reactions, in particular, have been extensively developed for the synthesis of complex molecules. nih.gov
In the context of this compound, the chlorine substituent on the aromatic ring presents a handle for transition-metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysts are commonly employed for such transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For instance, a Suzuki, Stille, or Sonogashira coupling reaction at the C-1 position could be envisioned to introduce new aryl, vinyl, or alkynyl groups, respectively.
The sulfur atom within the thiepin ring could also play a role in transition-metal catalysis, either by coordinating to the metal center and influencing its catalytic activity or by participating in C-S bond activation/formation reactions. While the synthesis of dibenzo[b,f]thiepins has been described using methods like the McMurry coupling, the catalytic functionalization of the pre-formed heterocyclic system is a key area for further investigation. nih.gov
Table 2: Potential Transition-Metal-Catalyzed Reactions on this compound
| Reaction Type | Reactive Site | Potential Coupling Partner | Catalyst System (Example) |
| Suzuki Coupling | C-Cl bond at C-1 | Arylboronic acid | Pd(PPh₃)₄ / Base |
| Sonogashira Coupling | C-Cl bond at C-1 | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base |
| Buchwald-Hartwig Amination | C-Cl bond at C-1 | Amine | Pd₂(dba)₃ / Ligand / Base |
| Heck Reaction | C-Cl bond at C-1 | Alkene | Pd(OAc)₂ / Ligand / Base |
This table is illustrative of potential transformations based on established transition-metal-catalyzed cross-coupling reactions. Specific conditions would need to be optimized for the this compound substrate.
Structural Elucidation and Conformational Analysis of 1 Chlorodibenzo B,f Thiepin 10 11h One Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Analysis of related dibenzothiepinone structures offers a robust model for the anticipated solid-state structure of 1-chlorodibenzo[b,f]thiepin-10(11H)-one.
The crystal system and unit cell dimensions are fundamental parameters derived from X-ray diffraction data. For instance, the related compound, dibenzo[b,e]thiepin-11(6H)-one, crystallizes in the orthorhombic space group Pna2₁ with specific unit cell dimensions. researchgate.netresearchgate.net Another similar structure, dibenzo[c,e]thiepine-5(7H)-thione, was found to crystallize in the orthorhombic space group Pbca. iucr.orgiucr.org It is anticipated that this compound would also crystallize in a common crystal system such as orthorhombic or monoclinic. The precise unit cell parameters would be unique to its specific crystal packing.
Table 1: Crystallographic Data for an Analogous Dibenzothiepinone Derivative
| Parameter | Dibenzo[b,e]thiepin-11(6H)-one researchgate.net |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 14.6208 (11) |
| b (Å) | 4.3503 (3) |
| c (Å) | 16.9023 (13) |
| V (ų) | 1075.07 (14) |
This table presents data for an analogous compound to illustrate typical crystallographic parameters.
Detailed analysis of bond lengths, bond angles, and torsion angles in the solid state reveals the geometric stresses and strains within the molecule. In related dibenzothiepin structures, the bond lengths are generally within expected ranges for the respective bond types. iucr.orgiucr.org However, the angles within the central seven-membered ring often show some deviation from ideal values, indicating ring strain, a common feature in such fused ring systems. iucr.orgiucr.org Torsion angles are particularly informative for defining the precise shape of the flexible seven-membered ring.
The seven-membered thiepin ring in dibenzothiepinone derivatives is not planar and typically adopts a specific conformation to minimize steric strain. Studies on analogous compounds, such as dibenzo[b,e]thiepin-11(6H)-one, have consistently shown that the seven-membered ring adopts a distorted boat conformation. researchgate.netresearchgate.net This conformation is a key structural feature of the dibenzothiepin core. It is highly probable that the seven-membered ring in this compound also exists in a similar boat-like conformation.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the connectivity of atoms and their spatial relationships.
While one-dimensional NMR provides initial structural information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals, especially in complex molecules like dibenzothiepinone derivatives. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms. For more complex structural elucidation, including the determination of regioisomers in the synthesis of dibenzo[e,h]azulenes from dibenzothiepinone precursors, 2D NMR techniques have been successfully employed. researchgate.net These methods would be indispensable for confirming the precise substitution pattern and for the complete assignment of the NMR spectra of this compound.
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Reveals through-space proximity of protons. | Provides information on the spatial arrangement and conformation of the molecule in solution. |
Variable-Temperature NMR for Dynamic Conformational Studies
The seven-membered thiepin ring in dibenzo[b,f]thiepin (B8686691) derivatives is conformationally dynamic. At ambient temperatures, it can undergo a rapid ring inversion process, interconverting between two energetically similar boat-like conformations. Variable-temperature (VT) NMR is the principal technique used to investigate such dynamic equilibria. chemrxiv.orgresearchgate.net
The methylene (B1212753) protons at the C-11 position serve as an excellent spectroscopic probe for monitoring the ring inversion. In a static, non-inverting conformation, these two protons are diastereotopic; they occupy chemically distinct environments (one axial-like and one equatorial-like). Consequently, they are expected to appear as two separate signals in the NMR spectrum, likely coupling with each other to form a pair of doublets known as an AB quartet.
Upon heating the sample, the rate of ring inversion increases. As the rate of this conformational exchange becomes comparable to the NMR timescale (determined by the frequency separation of the two signals), the distinct signals for the axial and equatorial protons broaden. At a specific temperature, referred to as the coalescence temperature (Tc), these two signals merge into a single, broad peak. By analyzing the spectrum at coalescence, the free energy of activation (ΔG‡) for the ring inversion can be calculated. chemrxiv.orgrsc.org
Research on related dihydrodibenzothiepine and diazepine (B8756704) derivatives has demonstrated that these ring inversion processes have significant and measurable energy barriers. chemrxiv.orgnih.govcapes.gov.br The magnitude of this barrier can be influenced by intramolecular interactions that may stabilize the ground state relative to the transition state of the inversion process. chemrxiv.org
Table 6: Hypothetical Data for Ring Inversion Barrier Calculation
| Parameter | Value | Description |
|---|---|---|
| ν_A - ν_B | 120 Hz | The difference in chemical shift (in Hz) between the two C-11 protons at a low temperature where exchange is slow. |
| T_c | 320 K (47 °C) | The coalescence temperature at which the two signals merge. |
| ΔG‡ | ~16.5 kcal/mol | The calculated free energy of activation for the ring inversion process, derived from Tc and Δν. |
The activation barrier is calculated using the Eyring equation, where the rate constant (k) at the coalescence temperature is determined from the chemical shift separation of the exchanging signals. This quantitative analysis provides valuable insight into the conformational flexibility and stability of the thiepin ring system.
Solid-State NMR Spectroscopy for Amorphous or Crystalline Samples
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for the structural analysis of solid materials, including crystalline and amorphous powders, where conventional solution NMR is not feasible. For this compound, which exists as a powder or crystals at room temperature, ssNMR provides critical insights into its three-dimensional structure, polymorphism, and the local environment of individual atoms within the solid state.
The most common technique employed is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS). researchgate.netgithub.io This method enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the more abundant ¹H nuclei, significantly improving sensitivity. researchgate.net Magic-angle spinning, where the sample is spun at a high frequency at an angle of 54.74° relative to the external magnetic field, averages out anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling, which would otherwise lead to broad, featureless peaks in a static solid sample. github.io
In the ¹³C CP-MAS spectrum of this compound, distinct signals are expected for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is anticipated to appear significantly downfield, typically in the range of 190-220 ppm, due to its deshielded environment. youtube.comlibretexts.org The aromatic carbons would resonate between 125-150 ppm, with variations depending on their proximity to the electron-withdrawing chlorine atom and the sulfur atom. libretexts.orgoregonstate.edu The carbon atom directly bonded to the chlorine (C-Cl) would experience a shift, and the methylene bridge carbon (-CH₂-) would typically appear further upfield. oregonstate.edu The solid-state conformation of the seven-membered thiepin ring, which often adopts a "boat" conformation in related dibenzo[b,f]heteroepin derivatives, can be inferred from the chemical shifts. scispace.com
By analyzing the precise chemical shifts and potential peak splittings, which can arise from different crystalline forms (polymorphs), ssNMR allows for a detailed characterization of the solid-state structure of this compound.
Table 1: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | 190 - 220 | Most downfield signal due to the electronegative oxygen atom. youtube.comlibretexts.org |
| Aromatic (C-Cl) | 130 - 150 | Downfield shift influenced by the electronegative chlorine substituent. |
| Aromatic (C-S) | 130 - 150 | Shift influenced by the sulfur atom within the heterocyclic ring. |
| Aromatic (C-H & C-C) | 125 - 145 | Typical range for carbons in benzene (B151609) rings. libretexts.org |
| Methylene (-CH₂-) | 30 - 50 | Aliphatic carbon, appears in the upfield region of the spectrum. |
Isotopic Labeling Strategies for NMR Assignment
To overcome challenges in spectral complexity and to definitively assign NMR signals, isotopic labeling is an indispensable strategy. sigmaaldrich.com This technique involves the strategic replacement of naturally abundant isotopes (like ¹²C and ¹H) with NMR-active isotopes such as ¹³C and ²H (deuterium, D). cernobioscience.comwikipedia.org
For a molecule like this compound, several labeling strategies can be employed:
Uniform ¹³C Labeling: Synthesizing the molecule using a ¹³C-enriched precursor allows for the acquisition of ¹³C-¹³C correlation spectra (e.g., ¹³C-¹³C COSY). nih.govnih.gov These experiments reveal direct carbon-carbon bonds, providing an unambiguous method to trace the carbon skeleton of the entire molecule. This is exceptionally powerful for confirming the connectivity of the tricyclic ring system and the position of the substituents.
Selective ¹³C Labeling: Introducing a ¹³C label at a specific, known position in a synthetic precursor allows for the unequivocal assignment of that carbon's signal in the final NMR spectrum. This method is also useful for following reaction mechanisms during the synthesis of the compound.
Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium simplifies the ¹H NMR spectrum by removing corresponding signals and their coupling interactions. For instance, selective deuteration of the methylene bridge (-CH₂-) would cause its signal to disappear from the ¹H NMR spectrum, confirming its assignment. Perdeuteration, the replacement of all protons with deuterium, is an extreme version that dramatically simplifies spectra and is used in specialized NMR experiments. sigmaaldrich.comnih.gov
These labeling techniques, while synthetically demanding, provide the highest level of confidence in structural elucidation by NMR, resolving ambiguities that may arise from overlapping signals or complex coupling patterns in the spectra of the unlabeled compound. wikipedia.orgnih.gov
Table 2: Isotopic Labeling Strategies and Their Applications for this compound
| Labeling Strategy | Isotope Used | Purpose | Expected Outcome |
| Uniform Labeling | ¹³C | Complete carbon skeleton assignment | Enables ¹³C-¹³C correlation experiments to confirm all C-C bonds. nih.gov |
| Selective Labeling | ¹³C | Unambiguous assignment of specific carbon signals | A single enhanced signal appears at the labeled position. |
| Selective Deuteration | ²H | Simplify ¹H NMR spectrum and confirm assignments | Removal of specific proton signals and their associated couplings. sigmaaldrich.com |
Mass Spectrometry (MS) for Structural Confirmation
High-Resolution Mass Spectrometry (HR-MS) for Molecular Integrity
High-Resolution Mass Spectrometry (HR-MS) is a fundamental tool for confirming the molecular formula of a synthesized compound. Unlike low-resolution MS, which measures mass-to-charge ratio (m/z) to the nearest integer, HR-MS can measure m/z to several decimal places. This high precision allows for the determination of the exact mass of a molecule, which can then be used to deduce its elemental composition.
For this compound, the molecular formula is C₁₄H₉ClOS. The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S), provides a distinct signature in the mass spectrum. HR-MS can distinguish the monoisotopic mass from the average molecular weight. By comparing the experimentally measured exact mass with the theoretically calculated mass for C₁₄H₉ClOS, the molecular integrity and elemental composition of the compound can be confirmed with a high degree of confidence, typically within a few parts per million (ppm). This analysis verifies that the correct atoms are present in the correct numbers, a crucial step in structural elucidation.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉ClOS | |
| Calculated Monoisotopic Mass (for ³⁵Cl, ³²S) | 260.0062 g/mol | |
| Calculated Exact Mass (for related C₁₄H₁₀OS) | 226.04523611 Da | nih.gov |
| Calculated Exact Mass (for related C₁₃H₈ClNO₂) | 245.0243562 Da | nih.gov |
Fragmentation Pattern Analysis
In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is highly reproducible and characteristic of the molecule's structure. Analyzing this fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable substructures.
For this compound, several key fragmentation pathways can be predicted based on its functional groups:
Alpha-Cleavage: This is a common fragmentation for ketones. uni-saarland.deyoutube.com Cleavage of the bonds adjacent to the carbonyl group is expected. This could lead to the loss of a CO molecule (M-28) or cleavage within the seven-membered ring, resulting in stable acylium ion fragments. youtube.comyoutube.com
Loss of Chlorine: The C-Cl bond can break, leading to a fragment ion with a mass corresponding to the loss of a chlorine atom (M-35 or M-37, depending on the isotope). thieme-connect.de
Cleavage of the Thiepin Ring: The seven-membered ring can undergo cleavage, particularly at the C-S or C-C bonds of the ethyl-sulfide bridge, leading to the formation of stable aromatic fragments.
Loss of H•: Aromatic compounds can lose a hydrogen radical to form a stable (M-1) ion. libretexts.org
The relative abundance of these fragment ions helps piece together the molecular structure, corroborating the data from NMR and HR-MS. The most abundant fragment ion in the spectrum is known as the base peak.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragmentation Process | Lost Neutral Fragment | Predicted Fragment m/z (for ³⁵Cl) | Notes |
| Molecular Ion | - | 260 | The intact ionized molecule, M⁺•. |
| Alpha-Cleavage | CO | 232 | Loss of the carbonyl group. youtube.com |
| Loss of Halogen | Cl• | 225 | Cleavage of the C-Cl bond. thieme-connect.de |
| Loss of Hydrogen | H• | 259 | Common fragmentation for aromatic systems. libretexts.org |
Vibrational Spectroscopy (Infrared and Raman)
Characterization of Functional Groups and Molecular Fingerprints
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. When a molecule absorbs IR radiation, its bonds stretch and bend at specific quantized frequencies. An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹) and provides a characteristic "molecular fingerprint." specac.comuomustansiriyah.edu.iq
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its various functional groups:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group. vscht.czmasterorganicchemistry.com Its exact position can be influenced by conjugation with the aromatic rings.
Aromatic C-H Stretch: Absorptions for the stretching of C-H bonds on the benzene rings typically appear above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.orglibretexts.org
Aromatic C=C Stretch: Medium to weak absorptions from the C=C bond stretching within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. libretexts.org
C-Cl Stretch: The carbon-chlorine bond stretch typically gives rise to a strong absorption in the lower frequency region of the spectrum, usually between 550-850 cm⁻¹. libretexts.org
C-S Stretch: The carbon-sulfur bond vibration is generally weak and appears in the fingerprint region (600-800 cm⁻¹).
Raman spectroscopy, which measures scattered light, provides complementary information. While strong IR absorptions arise from vibrations with a large change in dipole moment (like C=O), strong Raman signals come from vibrations involving a significant change in polarizability (like symmetric C=C stretches). Together, IR and Raman spectroscopy provide a comprehensive vibrational profile, confirming the presence of key functional groups and serving as a unique fingerprint for the compound.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | 1680 - 1720 | Strong, Sharp (IR) masterorganicchemistry.com |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak (IR) libretexts.org |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak (IR & Raman) libretexts.org |
| Alkane C-H (-CH₂-) | Stretch | 2850 - 3000 | Medium (IR) libretexts.org |
| C-Cl | Stretch | 550 - 850 | Strong (IR) libretexts.org |
| C-S | Stretch | 600 - 800 | Weak (IR) |
Computational and Theoretical Investigations of Dibenzo B,f Thiepin 10 11h One and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations can be broadly categorized into ab initio, density functional theory (DFT), and semiempirical methods.
Ab initio and DFT methods are among the most accurate computational approaches for studying molecular systems. While direct ab initio or DFT studies on 1-chlorodibenzo[b,f]thiepin-10(11H)-one are not extensively documented in publicly available literature, the principles can be applied to understand its properties based on studies of analogous compounds.
Ab initio calculations, which are based on first principles without empirical parameters, can elucidate the electronic structure of sulfur-containing heterocycles like thiophene (B33073), a fundamental component of the dibenzo[b,f]thiepin (B8686691) system. rsc.org Such calculations have indicated that the role of 3d-orbitals in the bonding of sulfur in these systems is minor. rsc.org For larger systems like dibenzo[b,f]thiepins, ab initio methods such as Hartree-Fock and Møller-Plesset perturbation theory (MP2) can be employed to optimize ground-state geometries. For instance, in a study of 1,2-dithiin, a related sulfur-containing ring system, geometries were optimized at the MP2 level with a 6-31G* basis set. scispace.com
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it suitable for medium-sized molecules. mpg.de DFT calculations, such as those using the B3LYP functional with a 6-311++G(2d,p) basis set, have been used to determine the optimized structures of dibenzo[b,f]oxepine, a close oxygen-containing analogue of the thiepin system. nih.govsemanticscholar.org These studies revealed that the dibenzo[b,f]oxepine scaffold is not planar and adopts a basket-like conformation in solution. nih.govsemanticscholar.org The dihedral angles between the aromatic rings are calculated to be in the range of 64.9–68.8°. nih.govsemanticscholar.org It is expected that the dibenzo[b,f]thiepin core would adopt a similar non-planar conformation. DFT can also be used to calculate the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the molecule. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets for Heterocyclic Systems
| Method | Description | Typical Application |
| DFT Functionals | ||
| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for a broad range of organic molecules. | Geometry optimization, electronic properties, and reaction energetics. |
| M06-L | A local meta-GGA functional that is good for main-group thermochemistry, and noncovalent interactions. | Potential energy surface mapping and conformational analysis. nih.gov |
| PBE0 | A hybrid functional that often provides good results for band gaps and electronic excitations. | Calculation of electronic spectra and redox potentials. |
| Basis Sets | ||
| 6-31G* | A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. | A good starting point for geometry optimizations. scispace.com |
| 6-311++G(2d,p) | A larger Pople-style basis set with diffuse functions and multiple polarization functions. | Provides more accurate electronic energies and properties, especially for systems with delocalized electrons or anions. nih.govsemanticscholar.org |
| aug-cc-pVDZ | A Dunning-style correlation-consistent basis set augmented with diffuse functions. | High-accuracy calculations of electronic properties like electron affinity. researchgate.net |
Semiempirical quantum chemical methods offer a faster, albeit less accurate, alternative to ab initio and DFT methods, making them suitable for very large molecules or high-throughput screening. ucsb.eduwikipedia.org These methods simplify the Hartree-Fock formalism by using empirical parameters to approximate certain integrals. mpg.deucsb.edu Common semiempirical methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). mpg.deucsb.eduuni-muenchen.de
These methods are parameterized to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials. wikipedia.orguni-muenchen.de For instance, AM1 and PM3 have been widely used to study the structure and properties of various organic molecules. researchgate.net While PM3 is a reparameterization of AM1, it was developed to reproduce a larger set of molecular properties. ucsb.edu It's important to note that the accuracy of these methods can be erratic, and their performance is notably worse for second-row elements like sulfur, especially in hypervalent compounds. ucsb.eduuni-muenchen.de However, newer parameterizations such as PM6 and PM7 have expanded the applicability to more elements. mpg.de
Table 2: Overview of Common Semiempirical Methods
| Method | Basis of Approximation | Key Features |
| MNDO | Modified Neglect of Diatomic Overlap | The oldest of the modern NDDO-based methods. ucsb.edu |
| AM1 | Austin Model 1 | An evolution of MNDO with a modified core repulsion function. ucsb.edu |
| PM3 | Parametric Model number 3 | A reparameterization of AM1 to fit a wider range of experimental data. ucsb.edu |
Potential Energy Surface (PES) analysis is a powerful computational tool for exploring the energy landscape of a chemical reaction. By mapping the energy of a molecule as a function of its geometry, one can identify stable isomers, transition states, and reaction pathways. nih.gov
For a molecule like this compound, PES analysis can be used to study the conformational flexibility of the seven-membered thiepin ring. X-ray crystallography has shown that the related dibenzo[b,e]thiepin-11(6H)-one adopts a distorted boat conformation. researchgate.net Computational PES scans can map the energy barriers for interconversion between different conformers. For example, in related systems, activation energies for such interconversions have been determined to be around 11.5 to 16.2 kcal/mol. researchgate.net
Furthermore, PES analysis is crucial for understanding reaction mechanisms. For instance, in the study of ring-closing metathesis reactions, DFT methods like M06-L have been used to map out the potential energy surfaces and identify the highest energy barriers along the reaction pathway. nih.gov This approach could be applied to investigate reactions involving the carbonyl group or the thiepin ring of this compound.
The ability of a molecule to accept or donate an electron is fundamental to its chemical reactivity and is quantified by its electron affinity (EA) and ionization potential (IP), respectively. Computational methods are widely used to predict these properties, which are central to understanding electron transfer processes. aps.orgnih.gov
The EA and IP can be calculated as the energy difference between the neutral molecule and its corresponding anion or cation. aps.org Various computational methods, from high-level ab initio to DFT and semiempirical approaches, can be employed for these calculations. rdd.edu.iq DFT methods, in particular, have been shown to provide reasonably accurate EA and IP values. For example, studies on polychlorinated dibenzo-p-dioxins have shown that increasing the number of chlorine substituents leads to higher electron affinities. researchgate.net A similar trend might be expected for chlorinated dibenzo[b,f]thiepin-10(11H)-one derivatives. The choice of DFT functional and basis set is critical for obtaining accurate results, with augmented basis sets like aug-cc-pVDZ being recommended for anion calculations. researchgate.net
Table 3: Computational Approaches for Electron Affinity (EA) and Ionization Potential (IP)
| Method | Approach | Considerations |
| ΔSCF | The energy difference between the N-electron and N±1 electron systems. aps.org | Can be computationally demanding for large molecules. |
| Koopmans' Theorem | Approximates IP as the negative of the HOMO energy and EA as the negative of the LUMO energy from Hartree-Fock calculations. | Often provides a qualitative but not quantitatively accurate picture. |
| DFT with specific functionals | Functionals like B3LYP are commonly used. | The choice of functional significantly impacts the accuracy. researchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time.
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This is typically achieved through computational searches of the potential energy surface followed by energy minimization. nih.gov
For dibenzo[b,f]thiepin-10(11H)-one and its derivatives, a key structural feature is the conformation of the seven-membered thiepin ring. As established by X-ray crystallography for a related compound, this ring adopts a non-planar, distorted boat conformation. researchgate.net Theoretical studies on analogous dibenzo[b,f]azepine derivatives have also highlighted the non-planar nature of the central seven-membered ring and have investigated the influence of substituents on its conformation. mdpi.com Energy minimization using force fields or quantum mechanical methods can be used to find the most stable conformation of this compound, taking into account the steric and electronic effects of the chlorine substituent. The planarity of the central ring can be quantified by parameters such as the dihedral angle between the two benzene (B151609) rings. researchgate.netmdpi.com
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent medium can significantly influence the geometry and reactivity of a molecule. Computational models are employed to simulate these effects, providing a molecular-level understanding of solute-solvent interactions. A common approach is the use of polarizable continuum models (PCM), which represent the solvent as a continuous dielectric medium. nih.gov This method is effective in modeling the bulk electrostatic effects of the solvent on the solute.
For instance, calculations on the related dibenzo[b,f]oxepine scaffold using the PCM model have shown that the molecule adopts a non-planar, basket-like conformation in solution. nih.gov The dihedral angles between the aromatic rings are calculated to be in the range of 64.9–68.8°. nih.gov While specific studies on this compound are not prevalent in the literature, these findings on analogous systems highlight the importance of considering solvent effects in conformational analysis. The choice of solvent can impact the relative energies of different conformers and influence the pathways of chemical reactions. For more explicit and detailed investigations, hybrid models that combine quantum mechanics (QM) for the solute with molecular mechanics (MM) for the solvent molecules can be utilized.
Ligand-Based and Structure-Based Modeling (excluding biological focus)
Ligand-based and structure-based modeling are computational techniques instrumental in understanding molecular interactions, though their application is often in the realm of drug design. nih.govmdpi.com However, the principles of these methods are broadly applicable to understanding non-biological host-guest chemistry and molecular recognition phenomena.
Ligand-based modeling focuses on the properties of a series of molecules to derive a model that explains their behavior. mdpi.com A key technique is the generation of a pharmacophore, which is an ensemble of steric and electronic features necessary for a specific interaction. Quantitative structure-activity relationship (QSAR) models can then be developed based on these pharmacophores to correlate molecular features with observed properties. mdpi.com For example, an atom-based 3D-QSAR model can be generated by aligning a set of compounds and using statistical methods to build a predictive model. mdpi.com
Structure-based modeling utilizes the three-dimensional structure of a target, such as a receptor or a host molecule, to understand how other molecules (ligands) might bind to it. mdpi.com Molecular docking is a primary tool in this approach, predicting the preferred orientation of a ligand when bound to a target. The scoring functions used in docking estimate the binding affinity. For more refined analysis, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the complex over time, providing insights into the stability of the interactions and conformational changes. mdpi.com
While often applied in a biological context, these methods are valuable for predicting interactions in various chemical systems, such as the binding of dibenzo[b,f]thiepin derivatives to cyclodextrins or other host molecules, or their self-assembly properties.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. rsc.org The in silico prediction of NMR chemical shifts using quantum mechanical (QM) calculations has become a routine method to assist in structural assignment. rsc.org By calculating the spectra for several candidate structures, a comparison with experimental data can identify the correct isomer. rsc.org
Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts. For instance, the B3LYP functional with a large basis set like 6-311++G(d,p) has been used to predict ¹H and ¹³C NMR chemical shifts for various organic molecules. researchgate.net More recently, machine learning (ML) protocols have been developed to predict ¹H and ¹³C chemical shifts with DFT accuracy but at a fraction of the computational cost. rsc.org These models are trained on large datasets of QM-calculated and experimental spectra. rsc.org
For nuclei like ¹⁹F, which are valuable probes, computational studies have shown that QM/MM methods can predict chemical shifts with good accuracy, aiding in the determination of ligand binding modes. nih.govuni-muenchen.de The accuracy of these predictions is often improved by considering an ensemble of conformations, for example, from molecular dynamics simulations. uni-muenchen.de The following table shows a comparison of experimental and calculated ¹⁹F NMR shifts for a fluorinated thieno[2,3-d]pyrimidine (B153573) derivative, a system with some structural similarities to the dibenzo[b,f]thiepin core.
| Compound/Complex | Experimental ¹⁹F Shift (ppm) | Calculated ¹⁹F Shift (ppm) |
| Free CFT in solution | -114.79 | Reference |
| Free MFT in solution | -114.77 | Similar to CFT |
| CFT in dimeric complex | -114.47 | Downfield shifted vs. free CFT |
Data adapted from a study on a fluorinated inhibitor. nih.govuni-muenchen.de CFT and MFT are study-specific compound names.
Vibrational Frequency Calculations
These calculations are typically performed using DFT methods. The process involves optimizing the molecular geometry to find a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants and, subsequently, the vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations inherent in the theoretical model.
For new dibenzo[b,f]azepine derivatives, which are structurally related to dibenzo[b,f]thiepins, UV-Vis spectroscopy has been used in conjunction with other analytical techniques for characterization. lew.ro Computational predictions of electronic transitions (which are related to UV-Vis spectra) and vibrational frequencies can provide a deeper understanding of the electronic structure and bonding in these complex heterocyclic systems.
Advanced Analytical Approaches for the Characterization and Purity Assessment of Dibenzo B,f Thiepin 10 11h One
Chromatographic Techniques for Separation and Purity
Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main compound from structurally similar impurities.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands out for its high speed, resolution, and sensitivity, making it an ideal technique for analyzing dibenzo[b,f]thiepin (B8686691) derivatives. The use of sub-2 µm particle columns allows for significantly faster analysis times and improved efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).
A stability-indicating UPLC method developed for Zotepine, which is synthesized from the 8-chloro analogue of the target compound, demonstrates the utility of this technique. researchgate.net Such a method can be adapted for 1-chlorodibenzo[b,f]thiepin-10(11H)-one to separate it from potential synthetic precursors, by-products, and degradants. A typical UPLC method would employ a reversed-phase column and a photodiode array (PDA) detector.
Table 1: Illustrative UPLC Method Parameters for Dibenzo[b,f]thiepin Analogue Analysis This table is based on methods developed for Zotepine, a derivative of 8-chlorodibenzo[b,f]thiepin-10(11H)-one. researchgate.net
| Parameter | Condition |
| System | Ultra-Fast Liquid Chromatography (UFLC/UPLC) |
| Column | Zorbox C18 or equivalent |
| Mobile Phase | Acetonitrile: 10 mM Tetrabutyl ammonium (B1175870) hydrogen sulfate (B86663) (42:58 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA Detector, Wavelength: 221 nm |
| Linearity Range | 0.1 - 50 µg/mL |
This method effectively separates the main compound, demonstrating linearity and precision suitable for quality control. researchgate.net The identification of impurities formed during synthesis or degradation is crucial, and UPLC coupled with mass spectrometry (LC-MS) is often employed for their structural elucidation. beilstein-journals.orgnih.gov
Chiral Column Chromatography for Enantiomeric Resolution
The dibenzo[b,f]thiepin core is inherently chiral if the seven-membered thiepin ring is non-planar, which is often the case. Furthermore, substitution can introduce chiral centers. Although this compound itself is achiral due to a plane of symmetry through the carbonyl group, many of its derivatives and related psychoactive drugs are chiral and exist as enantiomers. mdpi.comnih.gov The biological activity of enantiomers can differ significantly, making their separation and quantification essential. nih.gov
Chiral HPLC is the gold standard for enantiomeric resolution. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
For related tricyclic antidepressants, direct enantioseparation has been achieved using various CSPs. nih.gov The selection of the mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal resolution. researchgate.net
Table 2: General Parameters for Chiral HPLC Separation of Tricyclic Compounds This table provides general conditions based on the chiral separation of related compounds. researchgate.netmdpi.comjsmcentral.org
| Parameter | Condition |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Polysaccharide-based CSP (e.g., Chiralpak®, Chiralcel®) |
| Mobile Phase | n-Hexane / Isopropanol with additives like Diethylamine (DEA) |
| Detection | UV, typically at 220-254 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
| Goal | Separation of (R)- and (S)-enantiomers |
Successful enantiomeric separation allows for the determination of enantiomeric excess (ee), a critical quality attribute for chiral drugs.
Thin Layer Chromatography (TLC) in Analytical Protocols
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, reaction monitoring, and preliminary purity checks. nih.gov It can quickly confirm the presence of the desired compound and give a visual indication of the number and relative abundance of impurities.
For dibenzo[b,f]thiepin derivatives, a typical TLC protocol would involve spotting a solution of the sample on a silica (B1680970) gel plate and developing it in a chamber containing a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. Visualization is commonly achieved under UV light (254 nm), where UV-active compounds appear as dark spots against a fluorescent background. medchemexpress.com Specific staining reagents can also be used for detection.
TLC is particularly useful during chemical synthesis to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. jocpr.com It also helps in optimizing solvent systems for preparative column chromatography.
Quantitative Analysis Methods
Accurate quantification is necessary for determining the assay of the compound in a substance and for validating cleaning procedures in a manufacturing setting.
Spectrophotometric Quantification
UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds containing a chromophore, such as the dibenzo[b,f]thiepin system. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Studies on the related compound Zotepine have established spectrophotometric methods for its determination. researchgate.netjchps.com Zotepine exhibits a distinct absorption maximum (λmax) at 261 nm in acidic media. jchps.com A similar approach can be used for this compound. The procedure involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the λmax, and constructing a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve.
Table 3: Example Parameters for Spectrophotometric Quantification of a Dibenzo[b,f]thiepin Analogue This table is based on methods developed for Zotepine. jchps.com
| Parameter | Value |
| Technique | UV-Visible Spectrophotometry |
| Solvent/Medium | 0.1 M Hydrochloric Acid or pH 4.0 Sodium Acetate Buffer |
| Wavelength Maximum (λmax) | ~261 nm |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
Derivative spectrophotometry can also be employed to enhance resolution and reduce interference from background signals. jchps.com
Analytical Scale Chromatography with Detection (e.g., UV Detection)
For more precise and specific quantification, HPLC with UV detection is the most widely used method. nih.govjchemrev.com It combines the high resolving power of chromatography with the sensitive detection capabilities of UV spectrophotometry. This method allows for the simultaneous separation and quantification of the main compound and its impurities in a single run. jopcr.com
The UPLC method described in section 6.1.1 is also a quantitative method. By integrating the area under the peak corresponding to this compound and comparing it to the peak areas of external standards of known concentration, a precise assay can be determined. nih.govdntb.gov.ua The validation of such a method typically includes assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
The use of a photodiode array (PDA) detector is particularly advantageous as it provides spectral information for each peak, which aids in peak identification and purity assessment. nih.gov
Impurity Profiling and Identification
The comprehensive characterization and purity assessment of active pharmaceutical ingredients (APIs) are critical components of drug development and manufacturing, ensuring both the safety and efficacy of the final product. For this compound, a thorough impurity profile is essential. This involves the detection, identification, and quantification of any extraneous substances present in the bulk drug substance. These impurities can originate from various sources, including the synthetic route, degradation of the API, or contamination.
The process of impurity profiling typically begins with the utilization of high-resolution analytical techniques to separate and detect potential impurities. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a cornerstone of this process. nih.gov The development of a robust HPLC method is paramount for achieving adequate separation of the main component from any related substances.
Once potential impurities are detected, the next crucial step is their structural elucidation. This is often a challenging process that may require the isolation of the impurity, followed by characterization using a suite of spectroscopic techniques. Mass spectrometry provides valuable information regarding the molecular weight and fragmentation pattern of the impurity. researchgate.net For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional NMR techniques, is indispensable. researchgate.net
Impurities associated with this compound can be broadly categorized as process-related impurities, degradation products, and contaminants. Process-related impurities are by-products or unreacted starting materials from the synthesis. Given that the synthesis of chlorinated dibenzothiepine derivatives often involves multi-step chemical transformations, a number of potential process-related impurities can be envisaged. nih.gov For instance, incomplete chlorination could result in the presence of the non-chlorinated parent compound, dibenzo[b,f]thiepin-10(11H)-one. Conversely, over-chlorination could lead to the formation of dichlorinated species.
Forced degradation studies are also a critical component of impurity profiling. These studies involve subjecting the drug substance to harsh conditions such as heat, light, humidity, and acidic or basic environments to intentionally induce degradation. The degradation products are then identified and characterized, providing insight into the stability of the drug substance and helping to establish appropriate storage conditions.
The following table provides a hypothetical list of potential process-related and degradation impurities of this compound, based on common reaction pathways for this class of compounds.
| Impurity Name | Potential Origin | Structure |
| Dibenzo[b,f]thiepin-10(11H)-one | Incomplete chlorination during synthesis | |
| Dichloro-dibenzo[b,f]thiepin-10(11H)-one | Over-chlorination during synthesis | |
| 1-Chlorodibenzo[b,f]thiepin-10-ol | Reduction of the ketone functional group | |
| Oxidation products | Degradation due to exposure to oxidative conditions | Varies |
It is imperative that once identified, these impurities are quantified and their levels are controlled within acceptable limits as defined by regulatory bodies. The synthesis and characterization of reference standards for known impurities are often necessary for accurate quantification in routine quality control testing. researchgate.net
Synthetic Applications and Derivatization Strategies of the Dibenzo B,f Thiepin 10 11h One Scaffold
Use as Synthons for Fused Heterocyclic Compounds
The parent dibenzo[b,f]thiepin-10(11H)-one and its various derivatives are widely recognized as versatile precursors for creating polycyclic compounds through the addition of heterocyclic rings. These reactions often leverage the reactivity of the ketone functional group and the adjacent methylene (B1212753) bridge.
Formation of Dibenzo[e,h]azulenes and Related Structures
While the broader class of dibenzo[b,f]thiepinones is utilized in the synthesis of dibenzo[e,h]azulene derivatives, a detailed search of scientific literature did not yield specific examples or dedicated studies describing the use of 1-chlorodibenzo[b,f]thiepin-10(11H)-one for the formation of dibenzo[e,h]azulenes or related structures. General methodologies often involve the condensation of the thiepinone ketone with suitable reagents to build the azulene (B44059) core, but specific reaction data for the 1-chloro substituted variant is not documented in available research.
Annulation Reactions to Create Fused Thiophene (B33073), Furan, Pyrrole, Imidazole, Pyrazole, Oxazole, and Thiazole (B1198619) Rings
Annulation, or ring-forming, reactions are a key strategy for expanding the dibenzo[b,f]thiepinone scaffold. Common methods include the Gewald reaction for thiophene synthesis or condensation reactions with various binucleophiles to form other five-membered heterocycles. However, a comprehensive review of published research revealed no specific studies detailing the application of This compound in annulation reactions to create fused thiophene, furan, pyrrole, imidazole, pyrazole, oxazole, or thiazole rings. The influence of the chlorine atom at the C1-position on the reactivity and regioselectivity of such cyclization reactions has not been specifically investigated or reported.
Scaffold for Novel Materials and Chemical Probes
The rigid, tricyclic structure of dibenzo[b,f]thiepinones suggests their potential as building blocks for new materials with unique properties.
Precursors for Polymer and Coating Synthesis
There is no information available in the scientific literature to indicate that This compound has been used as a monomer or precursor for the synthesis of polymers or specialized coatings. Research in this area has not explored the incorporation of this specific chlorinated scaffold into polymeric chains.
Development of Fluorescent or Photoactive Chemical Tags
The development of fluorescent or photoactive probes often involves scaffolds that possess inherent photophysical properties or can be readily functionalized to create them. While related structures like dibenzo[b,f]oxepines have been investigated for creating photoswitches, there are no published reports on the development or application of This compound as a fluorescent or photoactive chemical tag. mdpi.com Its intrinsic photophysical properties and its potential in this context remain uncharacterized.
Development of Analogues for Structure-Reactivity Relationship Studies
The synthesis of analogues with varied substitution patterns is fundamental to understanding structure-activity relationships (SAR) and structure-reactivity relationships. By modifying a core scaffold, chemists can tune a molecule's electronic, steric, and physicochemical properties.
Role in Multi-step Organic Synthesis as Key Intermediates
The dibenzo[b,f]thiepin-10(11H)-one scaffold, particularly its chlorinated derivatives, serves as a pivotal intermediate in the multi-step synthesis of various biologically active compounds and complex heterocyclic systems. The strategic placement of the chlorine atom and the ketone functionality on the tricyclic core allows for a diverse range of chemical transformations, making it a valuable synthon for medicinal chemistry research and drug development. evitachem.com
The primary utility of chloro-substituted dibenzo[b,f]thiepin-10(11H)-ones lies in their role as precursors for pharmacologically active molecules. evitachem.com A notable example is the synthesis of the atypical antipsychotic drug Zotepine, which is used in the treatment of schizophrenia and acute bipolar mania. chemicalbook.com The synthesis of Zotepine utilizes 8-chlorodibenzo[b,f]thiepin-10(11H)-one as a key starting material. The process involves the condensation of this intermediate with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium hydride (NaH) in a solvent mixture of benzene (B151609) and dimethylformamide (DMF) at an elevated temperature. lookchem.com This reaction, a Williamson ether synthesis, targets the enolizable ketone at the C10 position, leading to the formation of the corresponding enol ether.
Another synthetic route to Zotepine also highlights the importance of the chlorinated dibenzo[b,f]thiepin (B8686691) scaffold. This alternative pathway involves the condensation of 8-chloro-10-(2-chloroethoxy)dibenzo[b,f]thiepin with dimethylamine. lookchem.com This underscores the versatility of the scaffold, where sequential nucleophilic substitutions can be employed to build the desired side chain.
The reactivity of the dibenzo[b,f]thiepin-10(11H)-one system is not limited to the carbonyl group. The chlorine substituent on the aromatic ring can undergo nucleophilic substitution reactions, and the aromatic rings themselves are amenable to electrophilic aromatic substitution, allowing for further functionalization. evitachem.com Additionally, the carbonyl group can be reduced to an alcohol, providing another point for derivatization. evitachem.com
Furthermore, the dibenzo[b,f]thiepin-10(11H)-one core is a versatile platform for the construction of fused heterocyclic systems. These synthons can be converted into reactive intermediates that readily undergo heteroaromatic annulation reactions through cyclocondensation with appropriate binucleophiles. researchgate.net This strategy has been employed to synthesize a variety of dibenzo[e,h]azulene structures, which are tetracyclic scaffolds with potential for altered physicochemical and biological profiles. researchgate.net
Research has also explored the synthesis of novel heterocyclic compounds derived from the dibenzo[b,f]thiepin scaffold. For instance, 1-aza-dibenzo[e,h]azulenes have been synthesized starting from dibenzo[b,f]thiepin-10(11H)-one through an Aldol condensation with (dimethyl-hydrazono)-acetaldehyde, followed by reduction and cyclization. researchgate.net This demonstrates the utility of the scaffold in accessing complex, multi-ring systems with potential applications in materials science and medicinal chemistry.
The dibenzo[b,f]heteropine skeleton, including the thiepine (B12651377) derivatives, is of significant interest in the pharmaceutical industry for developing antidepressants, anxiolytics, and anticonvulsants. nih.govmdpi.com The ability to synthesize a wide array of derivatives from a common intermediate like this compound is a key strategy in modern drug discovery.
The following table summarizes the key compounds involved in the synthetic applications of the dibenzo[b,f]thiepin-10(11H)-one scaffold:
| Compound Name | Role in Synthesis |
| This compound | Key Intermediate |
| 8-chlorodibenzo[b,f]thiepin-10(11H)-one | Key Intermediate for Zotepine |
| Zotepine | Antipsychotic Drug |
| 2-dimethylaminoethyl chloride | Reagent |
| 8-chloro-10-(2-chloroethoxy)dibenzo[b,f]thiepin | Intermediate |
| Dimethylamine | Reagent |
| 1-aza-dibenzo[e,h]azulenes | Fused Heterocyclic Product |
| (dimethyl-hydrazono)-acetaldehyde | Reagent |
The strategic importance of this compound and its isomers as key intermediates is evident from their role in the construction of complex, pharmacologically relevant molecules and novel heterocyclic systems. The ability to perform diverse chemical transformations on this scaffold makes it a cornerstone in the synthesis of a wide range of compounds with potential therapeutic applications.
Future Directions and Emerging Research Avenues in 1 Chlorodibenzo B,f Thiepin 10 11h One Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The classical syntheses of dibenzo[b,f]thiepinones often rely on multi-step procedures that can involve harsh reaction conditions and the use of hazardous reagents. For instance, the intramolecular Friedel-Crafts reaction, a key cyclization step, typically employs strong acids like polyphosphoric acid. google.comgoogle.com Future research must prioritize the development of more sustainable and efficient synthetic methodologies.
Key areas for future synthetic exploration include:
Catalytic C-H Activation/Functionalization: Direct, late-stage C-H chlorination of the parent dibenzo[b,f]thiepin-10(11H)-one scaffold offers a potentially more atom-economical route to 1-chlorodibenzo[b,f]thiepin-10(11H)-one, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of microreactor technology can enable better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate seamless multi-step syntheses.
Photoredox Catalysis: Visible-light-mediated reactions could provide milder conditions for key bond-forming steps, reducing energy consumption and minimizing waste.
Biocatalysis: The exploration of enzymatic transformations could offer highly selective and environmentally benign routes to specific isomers of chloro-dibenzo[b,f]thiepinones.
Deeper Mechanistic Understanding of Complex Transformations
The dibenzo[b,f]thiepinone core can undergo a variety of complex chemical transformations. A thorough mechanistic understanding of these reactions is crucial for controlling product selectivity and developing novel synthetic applications.
Future research should focus on:
Elucidation of Reaction Pathways: Detailed kinetic and isotopic labeling studies can unravel the mechanisms of key transformations, such as rearrangements, ring-opening, and ring-expansion reactions of the thiepinone nucleus.
Role of the Chlorine Substituent: Investigating the electronic and steric effects of the chlorine atom at the C1 position on the reactivity and stability of the molecule will be critical. This includes its influence on the acidity of the adjacent methylene (B1212753) protons and the electrophilicity of the carbonyl group.
Intermediate Trapping and Characterization: The identification and characterization of transient intermediates in reactions involving this compound will provide invaluable insights into the reaction mechanisms.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful tool for accelerating research. In the context of this compound, this integrated approach can guide the design of new molecules and predict their properties.
Future research should leverage:
Density Functional Theory (DFT) Calculations: To predict spectroscopic properties (NMR, IR, UV-Vis), understand electronic structures, and model reaction pathways and transition states.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the dibenzo[b,f]thiepinone ring system and its interactions with other molecules or materials.
High-Throughput Screening: Combining computational screening of virtual libraries of derivatives with high-throughput experimental validation can rapidly identify compounds with desired properties.
Development of Structure-Property Relationships for Non-Biological Applications
While dibenzo[b,f]thiepine derivatives have been extensively studied for their pharmacological activities, their potential in materials science remains relatively untapped. nih.gov The unique electronic and photophysical properties of the dibenzo[b,f]thiepinone scaffold, modulated by the chloro-substituent, make it an attractive candidate for various non-biological applications.
Future research should aim to establish clear structure-property relationships for:
Organic Electronics: Investigating the impact of the chlorine atom's position on the HOMO/LUMO energy levels, charge transport characteristics, and performance in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.gov
Sensors: Exploring the potential of this compound and its derivatives as fluorescent or colorimetric sensors for detecting specific analytes.
Luminescent Materials: Tuning the emission properties through chemical modification to create novel phosphorescent or fluorescent materials for applications in lighting and displays.
Design and Synthesis of Advanced Materials Utilizing the Dibenzo[b,f]thiepinone Scaffold
The rigid, tricyclic structure of dibenzo[b,f]thiepinone provides an excellent building block for the construction of advanced materials with tailored properties.
Future research endeavors should include:
Conjugated Polymers: Incorporating the 1-chlorodibenzo[b,f]thiepinone unit into the backbone of conjugated polymers to create new materials for organic electronics.
Metal-Organic Frameworks (MOFs): Utilizing functionalized derivatives of this compound as organic linkers for the synthesis of MOFs with potential applications in gas storage, catalysis, and sensing.
Supramolecular Assemblies: Exploring the non-covalent interactions of the dibenzo[b,f]thiepinone scaffold to form well-defined supramolecular structures with interesting photophysical or electronic properties.
The journey into the chemistry of this compound is just beginning. By embracing sustainable practices, delving deeper into reaction mechanisms, integrating computational and experimental techniques, and expanding the scope of applications into materials science, the scientific community can unlock the full potential of this intriguing molecule and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
